Cas no 85048-01-7 (1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-)
85048-01-7 structure
Product Name:1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
Numero CAS:85048-01-7
MF:C15H24
MW:204.351064682007
CID:726092
PubChem ID:21595261
Update Time:2024-03-01
1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
- (1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
- (1aR,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-1a,2,4a,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
- (-)-dehydroaromadendrane
- (-)-1aα,2,4aα,5,6,7,7aβ,7bα-Octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
- [1aR,(-)]-1aβ,2,4aβ,5,6,7,7aα,7bβ-Octahydro-1,1,4,7β-tetramethyl-1H-cycloprop[e]azulene
- [1aR,(-)]-1aβ,2,4aβ,5,6,7,7aα,7bβ-Octahydro-1,1,4,7β-tetramethyl-1H-cyclopropa[e]azulene
- (1Aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1A,2,4A,5,6,7,7A,7B-octahydro-1,1,4,7-tetramethyl-1H-cycloprop(E)azulene
- Einecs 285-194-7
- 1H-Cycloprop[e]azulene, 1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
-
- Inchi: 1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h6,10-14H,5,7-8H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
- Chiave InChI: DJAYTQZJAJXFDU-XVIXHAIJSA-N
- Sorrisi: C1[C@]2([H])[C@]([H])([C@]3([H])C(C)(C)[C@]3([H])CC=C2C)[C@H](C)C1
Proprietà calcolate
- Massa esatta: 204.187800766g/mol
- Massa monoisotopica: 204.187800766g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.9
- Punto di ebollizione: 257.5°C at 760 mmHg
- Punto di infiammabilità: 106.7°C
- Indice di rifrazione: 1.486
1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)- Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
85048-01-7 (1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-) Prodotti correlati
- 469-61-4((-)-Cedrene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso